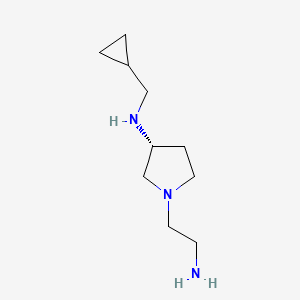
(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring and a cyclopropylmethyl group, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid and cyclopropylmethylamine.
Amidation Reaction: The carboxylic acid group of ®-pyrrolidine-3-carboxylic acid is first converted to an amide using cyclopropylmethylamine under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Reduction: The resulting amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
Industrial production methods for ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4, NaOCl, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or H2 with a catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
科学研究应用
Chemistry
In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
- ®-1-(2-Aminoethyl)-N-(methyl)pyrrolidin-3-amine
- ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine
Uniqueness
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a cyclopropylmethyl group
属性
分子式 |
C10H21N3 |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2/t10-/m1/s1 |
InChI 键 |
SXVXYMBXVPZIDX-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1NCC2CC2)CCN |
规范 SMILES |
C1CC1CNC2CCN(C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
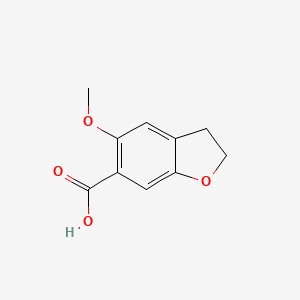
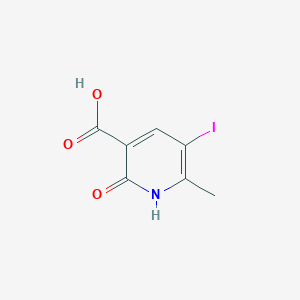
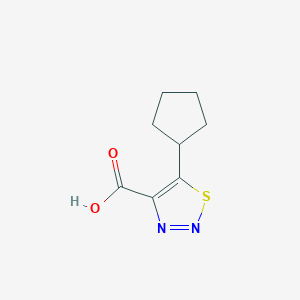
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
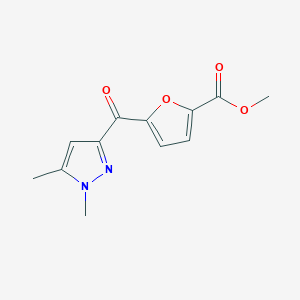
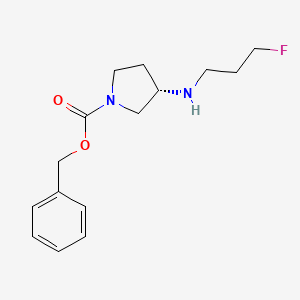
![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
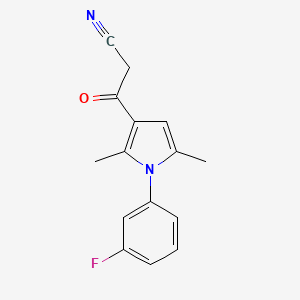
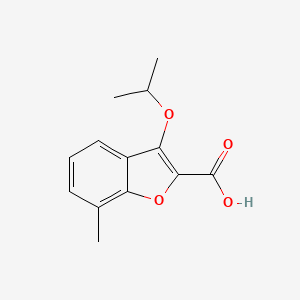
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)


![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
